5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid
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Overview
Description
5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1183425-33-3 . It has a molecular weight of 227.19 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO4/c1-2-16-10(15)12-6-3-4-8(11)7(5-6)9(13)14/h3-5H,2H2,1H3,(H,12,15)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Antitumor Properties and Mechanisms
Research has shown that compounds related to 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid exhibit potent antitumor properties. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been identified as a novel agent with selective antitumor properties. Its effectiveness is significantly influenced by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to cytotoxicity in sensitive cells through cell cycle arrest and DNA damage induction (Trapani et al., 2003).
Synthetic Applications and Fluorophore Development
The synthesis and application of novel compounds using foundational structures similar to this compound have been explored. For example, the development of new Schiff bases utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a precursor demonstrates the compound's versatility in creating novel molecules with potential antimicrobial activities (Puthran et al., 2019).
Bioactivation and Fluorescence Studies
Fluorinated compounds, including those related to this compound, have been studied for their bioactivation pathways. The bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules has been shown to involve cytochromes P450 1A1 and 2W1, leading to the formation of reactive intermediates that contribute to their antitumor activities (Wang & Guengerich, 2012). Additionally, the fluorescence properties of certain derivatives have been exploited for biological imaging and studies, highlighting their potential as fluorophores in molecular biology applications (Budziak et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
5-(ethoxycarbonylamino)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(15)12-6-3-4-8(11)7(5-6)9(13)14/h3-5H,2H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLYLLHPWSXXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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